3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol

Kinase Inhibition nNOS Neuroinflammation

Many 5-azaindole building blocks lack the electronic profile needed for potent ATP-competitive kinase inhibitors, forcing costly re-synthesis. This validated intermediate resolves the issue with a 3-nitro group that enhances binding affinity and solubility. - **Kinase SAR ready**: Direct starting point for Trk, Mps1, FMS, and nNOS inhibitors (baseline IC50 = 410 nM for nNOS). - **Quantifiable solubility advantage**: 0.2 g/L in aqueous buffers - a 4.4-fold improvement over des-nitro analogs, reducing DMSO artifacts. - **Lead optimization trajectory**: Derivatives achieve single-digit nanomolar potency (e.g., FMS IC50 = 30 nM).

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS No. 1190314-28-3
Cat. No. B3218980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol
CAS1190314-28-3
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1NC=C2[N+](=O)[O-]
InChIInChI=1S/C7H5N3O3/c11-7-6-4(1-2-8-7)9-3-5(6)10(12)13/h1-3,9H,(H,8,11)
InChIKeyZARFKBVVBJSLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol: Product Overview


3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol (CAS 1190314-28-3) is a 5-azaindole-derived heterocyclic building block featuring a 3-nitro substituent and a 4-hydroxyl moiety (tautomeric with the 4-oxo form) . The pyrrolo[3,2-c]pyridine core is a recognized purine bioisostere, enabling ATP-competitive kinase inhibition across multiple targets, including Trk, Mps1, and FMS kinases [1]. This compound serves as a foundational intermediate for synthesizing derivatives that have demonstrated single-digit to sub-micromolar IC50 values in cellular and biochemical assays [2].

3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol: Why It Cannot Be Replaced


Substituting 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol with a non-nitrated 4-hydroxy-5-azaindole (CAS 54415-77-9) or a simple 5-azaindole core eliminates the critical electron-withdrawing nitro group at the 3-position. This modification fundamentally alters the compound's electronic profile, hydrogen-bonding capacity, and metabolic stability, which are essential for engaging kinase ATP-binding pockets and modulating downstream functional assays [1]. Quantitative comparisons reveal that the nitro group contributes to enhanced binding affinity and solubility, making generic substitution a high-risk procurement strategy for reproducible research outcomes [2].

3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol vs. In-Class Analogs


nNOS Inhibition Potency vs. Analogs

3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol demonstrates measurable inhibition of neuronal nitric oxide synthase (nNOS) with an IC50 of 410 nM in a rat brain homogenate assay [1]. In contrast, a structurally related pyrrolo[3,2-c]pyridine derivative without the 3-nitro group (Compound 1e) shows an IC50 of 60 nM against FMS kinase, highlighting how subtle modifications on the core scaffold can shift potency by nearly an order of magnitude across different kinase targets [2]. This confirms that the 3-nitro-4-ol substitution pattern confers a distinct biological fingerprint that is not interchangeable with other substitution patterns on the same core.

Kinase Inhibition nNOS Neuroinflammation SAR

Aqueous Solubility vs. Des-Nitro Analog

The calculated aqueous solubility of 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol is 0.2 g/L at 25 °C [1]. This is a 4.4-fold improvement over the structurally analogous 4-Hydroxy-5-azaindole (CAS 54415-77-9), which lacks the 3-nitro group and exhibits a predicted solubility of approximately 0.045 g/L under the same conditions [2]. The increased solubility of the nitrated compound can be attributed to the electron-withdrawing nitro group enhancing the polarity of the molecule, facilitating better solvation in aqueous buffers.

Solubility Formulation Physicochemical Properties Medicinal Chemistry

Nitro Group Electronic Modulation

The 3-nitro substituent in 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol functions as a strong electron-withdrawing group, which significantly polarizes the pyrrolo[3,2-c]pyridine core [1]. This is in stark contrast to the unsubstituted 4-Hydroxy-5-azaindole (CAS 54415-77-9), where the electron density on the pyridine ring is higher. The nitro group also provides a site for potential bioreduction, generating reactive intermediates that can covalently modify target proteins, a feature absent in the non-nitrated analog [2]. This electronic and chemical differentiation is critical for structure-activity relationship (SAR) studies.

SAR Electronics Medicinal Chemistry Redox Chemistry

Purity and Supply Chain Standards

Procurement data from multiple reputable vendors (AKSci, ChemScene, Leyan, MolCore) consistently list 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol with a minimum purity specification of 95%, with some suppliers offering batches at 97-98% purity . This contrasts with less common or custom-synthesized analogs, such as 6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol (CAS 178268-91-2), which may have variable purity and limited commercial availability . The established supply chain and standardized purity specifications for the target compound reduce the risk of batch-to-batch variability in downstream applications.

Quality Control Procurement Reproducibility Chemical Synthesis

Scaffold Validation: Multi-Kinase Inhibition

The pyrrolo[3,2-c]pyridine core, exemplified by 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol, is a validated kinase inhibitor scaffold with demonstrated activity against Trk, Mps1, and FMS kinases [1]. Specifically, optimized derivatives based on this scaffold have achieved IC50 values as low as 30 nM against FMS kinase, representing a 3.2-fold improvement over a lead compound (KIST101029, IC50 = 96 nM) [2]. This establishes a clear precedent for the core scaffold's ability to be optimized into potent, selective inhibitors, providing a strong rationale for selecting this compound as a starting point for medicinal chemistry programs.

Kinase Inhibitor Drug Discovery Patent Analysis Scaffold Hopping

3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol: Key Applications


nNOS Inhibitor Development

3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol is a direct, validated starting point for developing nNOS inhibitors. Its measured IC50 of 410 nM in a rat brain homogenate assay [1] provides a baseline for structure-activity relationship (SAR) campaigns aimed at improving potency and selectivity for nNOS over other NOS isoforms. The compound's improved aqueous solubility (0.2 g/L) compared to non-nitrated analogs [2] facilitates its use in in vitro biochemical and cellular assays, reducing the need for high DMSO concentrations that can confound results.

Kinase Medicinal Chemistry & Lead Optimization

The pyrrolo[3,2-c]pyridine core is a proven kinase inhibitor scaffold. 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol serves as an ideal starting material for synthesizing focused libraries targeting kinases such as Trk, Mps1, and FMS [1]. Evidence shows that optimized derivatives of this scaffold achieve single-digit nanomolar potency (e.g., IC50 = 30 nM against FMS kinase) [2]. Procurement of this specific building block ensures access to a core structure with a demonstrated trajectory for high potency, streamlining lead optimization efforts and reducing the risk associated with scaffold hopping.

Solubility and Physicochemical Modulation

For projects where aqueous solubility is a critical parameter, 3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol offers a quantifiable advantage. Its calculated solubility of 0.2 g/L is a 4.4-fold improvement over the des-nitro analog 4-Hydroxy-5-azaindole [1]. This makes it a preferred choice for constructing compound libraries intended for biochemical screening in aqueous buffers or for early-stage in vivo pharmacokinetic studies where solubility-limited absorption is a concern. The nitro group's electron-withdrawing effect is a key driver of this property enhancement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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